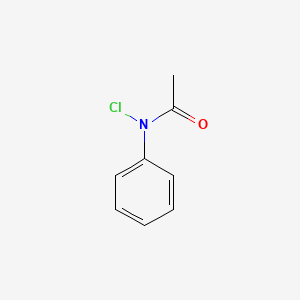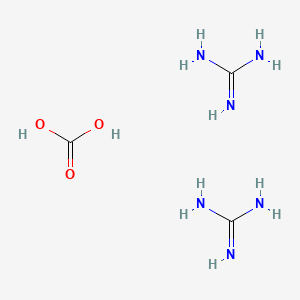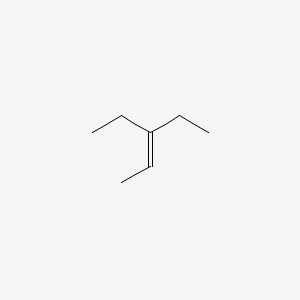
6,8-Dicloro-3-cianocromona
Descripción general
Descripción
6,8-Dichloro-3-cyanochromone, also known as 6,8-Dichloro-4-oxo-4H-chromene-3-carbonitrile, is a white crystalline solid . It has a molecular formula of C10H3Cl2NO2 and a molecular weight of 240.05 .
Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-3-cyanochromone consists of a chromone backbone with two chlorine atoms and a cyano group . The exact positions of these substituents are as indicated by the name of the compound: the chlorine atoms are on the 6th and 8th carbon atoms of the chromone ring, and the cyano group is attached to the 3rd carbon .Physical And Chemical Properties Analysis
6,8-Dichloro-3-cyanochromone is a white crystalline solid . It has a melting point range of 172-180°C . The compound should be stored at a temperature of 0-8°C .Aplicaciones Científicas De Investigación
Tinte Fluorescente en Bioquímica
6,8-Dicloro-3-cianocromona: se utiliza como tinte fluorescente debido a su capacidad de emitir luz al ser excitada. Esta propiedad es particularmente útil en bioquímica para rastrear y cuantificar moléculas biológicas en varios ensayos .
Sustrato Cromogénico
En estudios enzimáticos, sirve como sustrato cromogénico. Cuando las enzimas actúan sobre este compuesto, cambia de color, lo que permite a los investigadores monitorizar la actividad y la cinética enzimática .
Sonda Fluorescente
Como sonda fluorescente, ayuda en el estudio de las interacciones proteína-proteína y en la detección de iones metálicos, lo cual es crucial para comprender las vías bioquímicas y las funciones de las metaloproteínas .
Investigación Farmacológica
En farmacología, This compound se utiliza para investigar las interacciones farmacológicas a nivel molecular. Ayuda en la exploración de sitios de unión y los efectos de los compuestos farmacéuticos en los procesos celulares .
Síntesis Orgánica
Este compuesto es un bloque de construcción en la síntesis orgánica, contribuyendo a la creación de moléculas orgánicas complejas. Su reactividad con diversos reactivos orgánicos es valiosa para sintetizar nuevas entidades químicas .
Química Analítica
En química analítica, This compound se emplea en el desarrollo de métodos analíticos. Se utiliza para calibrar instrumentos y validar metodologías debido a sus propiedades consistentes y predecibles .
Ciencia de Materiales
El compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades ópticas específicas. Su estabilidad y reactividad lo hacen adecuado para crear materiales avanzados .
Ciencia Ambiental
Por último, en la ciencia ambiental, se puede utilizar para estudiar la presencia y el comportamiento de los compuestos orgánicos clorados en el medio ambiente. Sus características permiten rastrear y comprender el impacto ambiental de compuestos similares .
Safety and Hazards
6,8-Dichloro-3-cyanochromone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
6,8-dichloro-4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQUFAYRCSXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352909 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72798-32-4 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


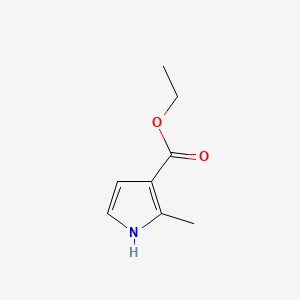

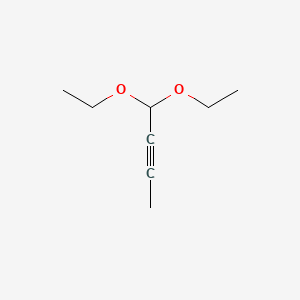




![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)

